molecular formula C10H5O9S3-3 B221284 1,3,5-Naphthalenetrisulfonate

1,3,5-Naphthalenetrisulfonate

Cat. No.: B221284
M. Wt: 365.3 g/mol
InChI Key: INMHJULHWVWVFN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Naphthalenetrisulfonate, provided as its trisodium salt (CAS 10533-44-5), is a synthetic, water-soluble organic compound belonging to the class of naphthalene sulfonates . It is characterized as a white powder with a molecular formula of C 10 H 5 Na 3 O 9 S 3 and a molecular weight of 434.31 g/mol . This compound is a key research tool in biochemical studies, primarily for its established role as an inhibitor of Fibroblast Growth Factor 1 (FGF1) . The FGF signaling pathway is a critical regulator of processes such as cell survival, division, and angiogenesis (the formation of new blood vessels) . By competing with heparin and disrupting the formation of the FGF-receptor complex, this compound can effectively suppress FGF-mediated mitogenic activity . This mechanism makes it a valuable compound for investigating tumor growth and intra-tumoral angiogenesis in cancer research, as related naphthalenetrisulfonate compounds have been shown to inhibit glioma growth by disrupting these autocrine and paracrine signaling pathways . Consequently, this reagent is of significant interest in the development of novel anti-angiogenic and anti-tumoral strategies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,3,5-trisulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHJULHWVWVFN-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5O9S3-3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for 1,3,5 Naphthalenetrisulfonate

Established Synthetic Pathways for Naphthalene-1,3,5-trisulfonic Acid

The creation of naphthalene-1,3,5-trisulfonic acid is primarily achieved through the sulfonation of naphthalene (B1677914) precursors. This process relies on the principles of electrophilic aromatic substitution, where reaction conditions are carefully controlled to favor the desired 1,3,5-isomer.

Sulfonation of Naphthalene Precursors

The most common method for synthesizing naphthalene-1,3,5-trisulfonic acid involves the direct sulfonation of naphthalene. smolecule.com This is typically accomplished using strong sulfonating agents such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or sulfur trioxide. smolecule.com The reaction conditions, particularly temperature, play a critical role in determining the isomeric distribution of the resulting sulfonic acids.

One established procedure involves the simultaneous addition of naphthalene and 65% oleum to sulfuric acid monohydrate over an extended period at a controlled temperature of 30–35°C. The reaction mixture is then subjected to a staged heating process: one hour at 50°C, one hour at 70°C, and finally seven hours at 90°C. chemicalbook.com This careful temperature management is crucial for directing the sulfonation to the desired positions and minimizing the formation of other isomers. chemicalbook.com An alternative approach starts with isolated naphthalene-1,5-disulfonic acid, which can lead to a purer final product. chemicalbook.com

A patented process describes a method to improve the yield of naphthalene-1,3,5-trisulfonic acid. This involves sulfonating a 1,5-disulfonated naphthalene mixture, which was obtained by reacting naphthalene and SO₃ in an inert solvent like methylene (B1212753) chloride at low temperatures (-40°C to +20°C). google.com The subsequent sulfonation is carried out with oleum in anhydrous sulfuric acid at 60°C to 110°C, after the removal of the inert solvent. google.com This method has been reported to achieve yields of up to 82%. google.com

Sulfonation MethodReagentsKey ConditionsReported Yield
Staged HeatingNaphthalene, 65% Oleum, Sulfuric Acid MonohydrateSimultaneous addition at 30-35°C, followed by staged heating to 90°C. chemicalbook.com~68% of 1,3,5-isomer. google.com
From Disulfonic AcidNaphthalene-1,5-disulfonic acidFurther sulfonation. chemicalbook.comHigher purity product. chemicalbook.com
Patented SO₃ MethodNaphthalene, SO₃, Methylene Chloride, OleumInitial low-temperature sulfonation to disulfonic acid, followed by higher temperature sulfonation with oleum. google.comUp to 82%. google.com

Electrophilic Aromatic Substitution Mechanisms in Synthesis

The synthesis of naphthalene-1,3,5-trisulfonic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The general mechanism involves the attack of an electrophile on the electron-rich naphthalene ring. uomustansiriyah.edu.iq In sulfonation, the electrophile is typically sulfur trioxide (SO₃) or a related species generated from sulfuric acid or oleum. smolecule.com

The reaction proceeds in two main steps:

Attack of the electrophile: The π-electron system of the naphthalene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This initial step is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com

Deprotonation: A base, often the bisulfate ion (HSO₄⁻) present in the reaction mixture, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromatic π-system and results in the formation of the sulfonic acid group. uomustansiriyah.edu.iqmasterorganicchemistry.com

The regioselectivity of the sulfonation of naphthalene is highly dependent on reaction conditions. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. quora.com However, at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. quora.com The formation of the 1,3,5-trisubstituted product involves a sequence of sulfonation steps, where the directing effects of the already present sulfonic acid groups influence the position of subsequent substitutions. Sulfonic acid groups are meta-directing, which favors the formation of the 1,3,5-isomer.

Chemical Modification and Functionalization Approaches

Once synthesized, naphthalene-1,3,5-trisulfonic acid can be chemically modified to introduce different functional groups, thereby altering its properties for specific applications.

Esterification Reactions for Functional Group Transformation

A key method for modifying sulfonic acids is through esterification. Naphthalene-1,3,5-trisulfonic acid can react with alcohols under acidic conditions to form the corresponding sulfonate esters. This reaction transforms the highly polar and water-soluble sulfonic acid groups into less polar ester groups.

The Fischer-Speier esterification is a common method for this transformation, involving the reaction of a carboxylic acid (or in this case, a sulfonic acid) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org The reaction is typically performed under reflux conditions to increase the reaction rate. scienceready.com.au

The mechanism for acid-catalyzed esterification involves the following key steps:

Protonation of the sulfonic acid group by the acid catalyst, which increases the electrophilicity of the sulfur atom. libretexts.org

Nucleophilic attack of the alcohol on the activated sulfur atom. libretexts.org

Proton transfer and subsequent elimination of a water molecule to form the ester. wikipedia.orglibretexts.org

This functional group transformation can be used to synthesize a variety of derivatives with tailored properties for applications in areas such as dye synthesis and materials science.

Control of Isomeric Purity and Reaction Selectivity

Achieving high isomeric purity is a significant challenge in the synthesis of naphthalenetrisulfonic acids due to the formation of multiple isomers. The control of reaction selectivity is therefore a critical aspect of the synthetic process.

The distribution of isomers in naphthalene sulfonation is highly sensitive to the reaction temperature and the concentration of the sulfonating agent. For monosulfonation, lower temperatures favor the formation of the alpha-isomer (naphthalene-1-sulfonic acid), while higher temperatures lead to the more thermodynamically stable beta-isomer (naphthalene-2-sulfonic acid). quora.com This principle of kinetic versus thermodynamic control is fundamental to managing the initial sulfonation step.

In the synthesis of the 1,3,5-trisulfonic acid, minimizing the formation of the 1,3,6-isomer is a key objective. chemicalbook.com One strategy to enhance the purity of the 1,3,5-isomer is to use isolated naphthalene-1,5-disulfonic acid as the starting material for the final sulfonation step. chemicalbook.com Another approach involves a patented process that claims to achieve a yield of about 68% for the 1,3,5-isomer, with the main byproducts being approximately 21% of the 1,3,6-isomer and 4-5% of the 1,3,7-isomer. google.comprepchem.com Further purification of the product mixture can be achieved through techniques such as fractional crystallization of the salts or chromatographic methods.

Advanced Methodologies in Target-Oriented Synthesis

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods for the preparation of target molecules. In the context of 1,3,5-naphthalenetrisulfonate, advanced methodologies focus on improving reaction control and product yields.

Target-oriented synthesis may involve the use of novel catalytic systems or reaction media to enhance selectivity. While specific advanced methodologies for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of advanced synthesis can be applied. These include the development of more selective catalysts for electrophilic aromatic substitution, the use of flow chemistry to precisely control reaction parameters like temperature and mixing, and the application of computational chemistry to predict reaction outcomes and design optimal synthetic routes.

The broader field of advanced synthesis and catalysis focuses on aspects like green synthesis, catalyst immobilization and recycling, and process development, all of which are relevant to improving the industrial production of naphthalenesulfonic acids. wikipedia.orgsyn-cat.eu The synthesis of complex functional materials, such as mesoporous carbons or polydopamine nanoparticles, often employs sophisticated, multi-step synthetic strategies that could inspire more controlled approaches to the synthesis of polysulfonated naphthalenes. frontiersin.orgnih.gov

Coordination Chemistry and Metal Complexation of 1,3,5 Naphthalenetrisulfonate

Fundamental Principles of Sulfonate-Metal Ion Interactions

The interaction between sulfonate groups and metal ions is primarily electrostatic in nature. The sulfonate group (R-SO₃⁻) is the conjugate base of a strong acid, making it a weak ligand in coordination chemistry. Historically, organosulfonates have often been employed as "non-coordinating" anions. The sulfonate group's ability to displace water molecules from the coordination sphere of a metal ion is generally limited.

However, the oxygen atoms of the sulfonate group can act as donor atoms. Each of the three oxygen atoms in a sulfonate group has the potential to coordinate to a metal ion, and in some cases, can bridge more than one metal center. While individual metal-oxygen interactions with a sulfonate group may be weak, the cooperative binding of multiple sulfonate groups or the chelation involving other donor sites on a ligand can lead to the formation of stable solid-state structures. The hard nature of the sulfonate oxygen atoms suggests a preference for interaction with hard metal ions.

Formation of Stable Metal Complexes and Their Characterization

The formation of stable metal complexes with 1,3,5-naphthalenetrisulfonate is dependent on several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. While specific crystal structures of metal complexes solely with this compound are not extensively documented in the literature, studies on related naphthalenesulfonate compounds provide insight into their potential coordination behavior.

For instance, in many documented crystal structures of metal complexes with naphthalenedisulfonates, the sulfonate groups are often found to be non-coordinating, participating instead in extensive hydrogen-bonding networks that stabilize the crystal lattice. nih.govnih.gov However, in some cases, the sulfonate groups do directly coordinate to the metal center, acting as bridging ligands to form polymeric structures.

The characterization of such complexes typically involves a combination of techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms, including the coordination environment of the metal ion and the bonding mode of the sulfonate groups.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the S-O bonds in the sulfonate groups upon coordination to a metal ion can be observed.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complex.

Thermogravimetric Analysis (TGA): TGA can provide information about the thermal stability of the complexes and the presence of coordinated or solvate water molecules.

Below is a hypothetical data table illustrating the kind of information that would be gathered from the characterization of this compound metal complexes, based on findings for related compounds.

Metal IonFormulaCoordination Mode of SulfonateKey Characterization Findings
Ni(II)Ni(H₂O)₆₂Non-coordinatingOctahedral Ni(II) center with six coordinated water molecules; sulfonate acts as a counter-ion.
Cu(II)[Cu₂(C₁₀H₅(SO₃)₃)(H₂O)₄]nBridgingPolymeric chain structure with sulfonate groups bridging two copper centers.
Zn(II)[Zn(C₁₀H₅(SO₃)₃)(ligand)₂]MonodentateSulfonate group coordinates to the zinc center through one oxygen atom.

Investigations of Coordination Phenomena with Diverse Metal Ions

The coordination behavior of naphthalenesulfonates has been investigated with a variety of metal ions, including transition metals and lanthanides. The nature of the metal ion, such as its size, charge, and hardness, plays a crucial role in determining the structure of the resulting complex.

With 3d transition metals like Ni(II), Co(II), and Cu(II), the formation of aquated metal complexes where the naphthalenesulfonate acts as a counter-ion is common. However, the presence of ancillary ligands, such as organic amines, can influence the coordination of the sulfonate group. For example, in the presence of ligands like o-phenylenediamine, stable complexes with Ni(II) and Cd(II) have been formed with naphthalene-1,5-disulfonate, where the sulfonate anion is non-coordinating but plays a key role in the supramolecular assembly through hydrogen bonding. nih.govnih.gov

Studies on lanthanide ions with other naphthalenesulfonate derivatives have shown the formation of coordination polymers, where the larger size and higher coordination numbers of the lanthanides can accommodate bridging by the sulfonate groups.

Role of Complexation in Supramolecular Assembly Design

Even when not directly coordinating to the metal center, this compound can play a significant role in the design of supramolecular assemblies. The sulfonate groups are excellent hydrogen bond acceptors, capable of forming extensive and robust hydrogen-bonding networks with coordinated water molecules, amine groups on other ligands, or protonated organic molecules. nih.gov

These non-covalent interactions are crucial in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The rigid naphthalene (B1677914) core provides a scaffold, while the three sulfonate groups, positioned at 120-degree intervals around one side of the naphthalene ring system, can direct the formation of specific supramolecular motifs. This predictable arrangement makes this compound a potentially useful building block in crystal engineering.

Potential in Coordination Polymer and Metal-Organic Framework Design

The multiple coordination sites offered by the three sulfonate groups of this compound make it a candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net In this context, the ligand would act as a linker, connecting metal centers or metal clusters into extended networks.

The design of CPs and MOFs with naphthalenesulfonate ligands is an emerging area. The flexibility of the S-O bonds and the potential for various coordination modes of the sulfonate group can lead to novel network topologies. The resulting materials could have potential applications in areas such as catalysis, gas storage, and separation, owing to the porous nature that can be designed into the framework. mdpi.comespublisher.com

While specific examples of MOFs constructed from this compound are not yet widely reported, the principles of reticular chemistry suggest that this ligand could be used to create robust frameworks. The choice of metal secondary building units (SBUs) would be critical in directing the final topology of the network. The thermal and chemical stability of the resulting MOFs would be of significant interest for practical applications.

Applications of 1,3,5 Naphthalenetrisulfonate in Advanced Materials Science

Precursor Role in Functional Dye and Pigment Synthesis

Naphthalenesulfonic acids are a foundational class of compounds in the dye industry, serving as precursors and intermediates for a wide range of colorants. wikipedia.org The sulfonate groups enhance water solubility, a crucial property for the application of dyes in aqueous media, and influence the final color and fastness of the dye.

Development of Azo Dyes and Phthalocyanine Pigments

While the direct use of 1,3,5-naphthalenetrisulfonate as a coupling component in azo dye synthesis is not widely documented, its amino-substituted derivative, 7-Aminonaphthalene-1,3,5-trisulfonic acid , is a key intermediate for several commercially important reactive azo dyes. dyestuffintermediates.com In these syntheses, the amino group is diazotized and then coupled with another aromatic compound to form the characteristic azo (-N=N-) chromophore. The this compound backbone provides a stable, highly water-soluble foundation for the final dye molecule.

Examples of reactive dyes synthesized using this intermediate include C.I. Reactive Orange 12, C.I. Reactive Brown 35, and C.I. Reactive Brown 45. dyestuffintermediates.com The synthesis of these dyes involves diazotizing 7-Aminonaphthalene-1,3,5-trisulfonic acid and coupling it with other intermediates. dyestuffintermediates.com

Reactive Dye Name CAS Number Diazo Component Notes
C.I. Reactive Orange 126522-74-37-Aminonaphthalene-1,3,5-trisulfonic acidThe diazo component is coupled with N-(3-aminophenyl)acetamide and reacted with 2,4,6-Trichloro-1,3,5-triazine. dyestuffintermediates.com
C.I. Reactive Brown 3570161-23-47-Aminonaphthalene-1,3,5-trisulfonic acidThe synthesis involves coupling with 5-Aminonaphthalene-2-sulfonic acid. dyestuffintermediates.com
C.I. Reactive Brown 4571872-93-67-Aminonaphthalene-1,3,5-trisulfonic acidThe synthesis involves coupling with 5-Aminonaphthalene-2-sulfonic acid, followed by a second diazotization and coupling with m-Toluidine. dyestuffintermediates.com

In contrast, a review of the scientific literature indicates that this compound is not typically used as a precursor in the synthesis of phthalocyanine pigments. The synthesis of these pigments generally involves the cyclotetramerization of phthalic acid derivatives, such as phthalonitrile.

Functionalization of Nanomaterials with this compound

The functionalization of nanomaterials like carbon nanotubes (CNTs) and graphene is a critical step to improve their processability and imbue them with new properties. nih.gov Attaching functional groups can enhance solubility, facilitate dispersion in polymer matrices, and introduce specific chemical reactivity. nih.govresearchgate.net Sulfonated aromatic compounds are particularly effective for this purpose due to their ability to engage in π-π stacking with the graphene lattice and the hydrophilic nature of the sulfonic acid groups.

Enhanced Properties of Carbon Nanotubes and Graphene Composites

While direct studies on the functionalization of CNTs and graphene with the parent this compound are not prominent in the literature, research on its derivatives highlights the potential of this structural motif. For instance, 4-Amino-3-hydroxy-1-naphthalenesulfonic acid has been successfully used to functionalize graphene oxide (GO). rsc.org This process creates a heterogeneous nanocatalyst, demonstrating that the naphthalenesulfonic acid framework can be effectively anchored to the GO surface. rsc.org

The introduction of naphthalenesulfonate moieties onto the surface of carbon nanotubes or graphene is expected to yield several benefits:

Enhanced Dispersion: The highly polar sulfonate groups can significantly improve the dispersion of these nanomaterials in water and other polar solvents, overcoming the strong van der Waals forces that cause them to agglomerate. mdpi.com

Improved Interfacial Adhesion: In polymer composites, the functional groups can form strong interactions (e.g., hydrogen bonds or covalent links) with the polymer matrix, leading to better load transfer and improved mechanical properties.

Modified Electronic Properties: Covalent functionalization can alter the electronic structure of graphene and CNTs, which can be useful for tuning their performance in electronic devices. researchgate.net

Research on naphthalene (B1677914) sulfonate-functionalized graphene oxide has shown potential for applications such as proton exchange membranes in fuel cells, indicating the effectiveness of sulfonation in enhancing proton conductivity. polimi.it

Supramolecular Hydrogel Formation and Design

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding, electrostatic forces, and π-π stacking. nih.gov These materials are of great interest for applications in biomedicine and materials science. Aromatic molecules with multiple functional groups capable of forming directional interactions are often employed as gelators.

Although compounds with similar structures, such as 1,3,5-benzenetricarboxylic acid, are known to form stable supramolecular hydrogels, a review of the scientific literature does not show specific studies on the use of this compound as a primary building block for hydrogel formation. Theoretically, the rigid naphthalene core and the three sulfonate groups could participate in the electrostatic and stacking interactions necessary for gelation, potentially in combination with cationic polymers or other complementary molecules. However, dedicated research on this specific application of this compound has not been identified.

Integration into Polymer Matrices for Enhanced Material Properties

The incorporation of specialized chemical moieties into polymer backbones or as additives is a common strategy to enhance material properties such as thermal stability, conductivity, and mechanical strength. Sulfonated aromatic compounds are often used to introduce ion-exchange capabilities, improve hydrophilicity, or act as doping agents in conductive polymers.

Catalytic Research Involving 1,3,5 Naphthalenetrisulfonate

Catalytic Activity Enhancement in Metal-Catalyzed Reactions

1,3,5-Naphthalenetrisulfonate has demonstrated the ability to enhance catalytic activity in certain metal-catalyzed reactions. This is largely attributed to its unique molecular structure, featuring three sulfonate groups on a naphthalene (B1677914) core, which allows for effective interaction with metal catalysts. The high water solubility and complexation properties of this compound also play a significant role. smolecule.com

Research has shown that in the presence of metal catalysts, this compound can promote oxidation processes under specific conditions. The sulfonate groups, with their negative charge, can interact with positively charged metal ions, potentially stabilizing the catalyst or modifying its electronic properties to enhance reactivity. This interaction can lead to the formation of stable metal complexes that are valuable in catalysis. smolecule.com

For instance, in the context of supported catalysts, the choice of support material and the interaction with ligands like naphthalenetrisulfonate can significantly influence catalytic performance. The modification of catalyst supports with sulfonated compounds can alter the surface properties, leading to improved dispersion of the metal catalyst and enhanced activity.

Table 1: Examples of Metal-Catalyzed Reactions Where Activity Enhancement is Observed

Reaction TypeMetal CatalystRole of this compoundObserved Effect
OxidationTransition MetalsLigand, StabilizerIncreased reaction rates
HydrogenationRhodium, RutheniumLigandEnhanced selectivity
Carbon-Carbon CouplingPalladiumLigand, Phase-transfer agentImproved yield and catalyst stability

This table is generated based on the general principles of how sulfonated aromatic compounds can influence metal-catalyzed reactions and does not represent specific experimental data for this compound in all listed cases.

Role in Oxidation Processes and Reactive Oxygen Species Generation

This compound and its isomers have been implicated in oxidation processes, sometimes involving the generation of reactive oxygen species (ROS). ROS are highly reactive chemical species formed from oxygen, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals. wikipedia.orgmdpi.com In certain contexts, sulfonated aromatic compounds can enhance catalytic reactions that promote these oxidation processes.

For example, research on the degradation of naphthalenesulfonic acids through oxidation with ozone has shown that the reactivity decreases as the number of sulfonic groups increases. researchgate.net This suggests that the sulfonation pattern influences the compound's susceptibility to oxidation. researchgate.net While not directly stating that this compound generates ROS, its involvement in oxidation reactions implies a potential role in pathways where ROS are produced. Some studies have shown that certain naphthalenetrisulfonate compounds can enhance the generation of hydroxyl radicals in photooxidation reactions, which are crucial for degrading organic pollutants.

The generation of ROS is a key aspect of many advanced oxidation processes used for environmental remediation. The ability of compounds like this compound to interact with catalysts and participate in these processes is an area of ongoing research.

Heterogeneous and Homogeneous Catalysis Paradigms

The principles of catalysis can be broadly divided into two paradigms: heterogeneous and homogeneous catalysis, both of which are relevant to the application of this compound.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com Due to its high water solubility, this compound is well-suited for aqueous-phase homogeneous catalysis. smolecule.com In this context, it can act as a ligand for a metal catalyst, modifying its solubility, stability, and catalytic activity. libretexts.orgnih.gov The use of water-soluble ligands like this compound is particularly advantageous for reactions involving water-soluble substrates and allows for easier separation of the catalyst from the product if the product is not water-soluble.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. cademix.orgmdpi.com this compound can be involved in heterogeneous catalysis in several ways. It can be used to synthesize or modify solid catalyst supports. For example, solid acid catalysts like Cr-SO₄/ZrO₂ have been used for the sulfonation of naphthalene to produce naphthalenetrisulfonic acids. smolecule.com Furthermore, carbon-based solid acids, which can be synthesized through sulfonation, offer reusable alternatives to homogeneous acids. smolecule.com The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the advantages of both types of catalysis, and ligands like this compound could potentially be used in such systems. mdpi.com

Table 2: Comparison of Catalysis Paradigms for this compound

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactants (typically liquid)Different from reactants (typically solid)
Role of 1,3,5-NTS Water-soluble ligand for metal catalystsComponent of solid acid catalysts or modifier for catalyst supports
Advantages High activity and selectivity, mild reaction conditionsEasy catalyst separation and recycling, thermal stability
Disadvantages Difficult catalyst-product separationLower activity, potential for mass transfer limitations

This table provides a general comparison and the specific advantages and disadvantages can vary depending on the reaction system.

Future Perspectives in Catalyst Design and Optimization

The unique properties of this compound present several opportunities for future catalyst design and optimization. The development of novel catalysts is a critical task to meet the demands for more efficient and sustainable chemical processes. arxiv.org

Future research could focus on the following areas:

Designer Ligands: The systematic modification of the naphthalenetrisulfonate structure could lead to "designer" ligands with tailored electronic and steric properties. This could allow for fine-tuning of catalyst activity and selectivity for specific reactions. rsc.org

Bimetallic and High-Entropy Alloy Catalysts: The use of this compound as a ligand or stabilizer for bimetallic or high-entropy alloy nanoparticles could lead to catalysts with enhanced performance due to synergistic effects between the different metals. rsc.orgarxiv.org

Advanced Catalyst Supports: Incorporating this compound or similar sulfonated molecules into the structure of advanced catalyst supports, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could create highly active and selective heterogeneous catalysts. aaqr.org

Computational Modeling: The use of computational tools, such as density functional theory (DFT), can help in understanding the interactions between this compound and metal centers at a molecular level. nih.gov This can guide the rational design of new catalysts with optimized performance.

Flow Chemistry and Continuous Processes: The development of robust heterogeneous catalysts incorporating this compound could facilitate their use in continuous flow reactors, leading to more efficient and scalable chemical production. biofueljournal.com

The optimization of catalytic systems often involves a multi-parameter approach, considering factors such as catalyst composition, support material, reaction temperature, and pressure. tib.eu Data-driven approaches and machine learning are also emerging as powerful tools for accelerating catalyst discovery and optimization. arxiv.orgarxiv.org

Environmental Applications and Tracer Studies of 1,3,5 Naphthalenetrisulfonate

Adsorption Mechanisms on Activated Carbon and Other Sorbents

The removal of organic pollutants from wastewater is a critical environmental concern, and adsorption onto materials like activated carbon is a widely used and effective method. text2fa.irnih.gov The efficiency of this process is influenced by a variety of factors, including the properties of the adsorbent and the adsorbate, as well as the surrounding environmental conditions.

Influence of Electrostatic Interactions and pH on Adsorption Phenomena

The adsorption of sulfonated aromatic compounds like 1,3,5-NTS onto activated carbon is significantly governed by electrostatic interactions and the pH of the solution. The surface of activated carbon can possess charged sites, and the degree of this charge is influenced by the solution's pH. researchgate.net In acidic conditions, the carbon surface tends to be more protonated, which can enhance the adsorption of anionic species like naphthalenetrisulfonate through favorable electrostatic interactions. Conversely, under alkaline conditions, the carbon surface may become negatively charged, leading to electrostatic repulsion and reduced adsorption of the anionic 1,3,5-NTS.

Studies have shown that for related naphthalenesulfonic acids, the adsorption capacity on activated carbon decreases as the solution pH increases. This is attributed to the increased ionization of the sulfonic acid groups at higher pH, leading to greater electrostatic repulsion between the negatively charged adsorbate and the carbon surface. The point of zero charge (PZC) of the activated carbon is a crucial parameter in this context; when the solution pH is below the PZC, the carbon surface is positively charged, favoring the adsorption of anions.

The presence of multiple sulfonate groups on the naphthalene (B1677914) ring, as in 1,3,5-NTS, also plays a role. Research on a series of naphthalenesulfonic acids indicated that the adsorption capacity on activated carbon sharply decreased with an increasing number of sulfonic groups. researchgate.net This is likely due to a combination of increased negative charge leading to stronger repulsion and potentially greater hydration of the molecule, which could hinder its approach to the adsorbent surface.

Competitive Adsorption Studies with Co-Existing Pollutants

In real-world wastewater scenarios, multiple pollutants are often present, leading to competitive adsorption for active sites on the adsorbent. The presence of other ions, particularly heavy metals, can significantly impact the adsorption of 1,3,5-NTS.

Research on the adsorption of 1,3,6-naphthalenetrisulfonic acid (a structural isomer of 1,3,5-NTS) in the presence of heavy metal cations like cadmium (Cd(II)) and chromium (Cr(III)) has shown that these metals can enhance the adsorption of the naphthalenetrisulfonate. acs.org This enhancement is attributed to the formation of cationic metal-hydroxide species (e.g., Cd(OH)⁺ and Cr(OH)²⁺) in the solution, which can act as a bridge, facilitating attractive electrostatic interactions between the negatively charged carbon surface and the anionic naphthalenetrisulfonate. acs.org In contrast, mercury (Hg(II)), which exists as a neutral species (Hg(OH)₂) under the studied conditions, did not affect the adsorption of the naphthalenetrisulfonate. acs.org

Application as Geothermal Tracers in High-Temperature Reservoirs

Geothermal energy is a renewable resource that relies on understanding the flow of hot water and steam through underground reservoirs. Tracer tests are essential for mapping these flow paths and managing the geothermal resource effectively. epj-conferences.org Naphthalene sulfonates, including 1,3,5-NTS, have emerged as excellent tracers for these high-temperature environments due to their specific characteristics. stanford.edu

Thermal Stability under Hydrothermal Conditions

A primary requirement for a geothermal tracer is high thermal stability, as they are exposed to temperatures that can exceed 300°C. researchgate.net Laboratory studies simulating hydrothermal conditions have demonstrated that 1,3,5-naphthalenetrisulfonate possesses remarkable thermal stability. researchgate.netresearchgate.net Research indicates that it is suitable for use in liquid-dominated geothermal reservoirs with temperatures exceeding 300°C. researchgate.net Some studies suggest that certain naphthalene sulfonates are stable up to 340°C. stanford.eduresearchgate.net This high thermal stability ensures that the tracer does not degrade significantly during its transit through the geothermal reservoir, which is crucial for accurate interpretation of the tracer return data. unr.edu

The stability of naphthalenesulfonates is attributed to the strong aryl-sulfonate bond and the inherent stability of the polyaromatic hydrocarbon backbone. unr.edu This allows them to remain intact for extended periods under the harsh conditions of a geothermal system.

Detection Limits and Environmental Compatibility in Tracer Deployments

In addition to thermal stability, an ideal geothermal tracer must be detectable at very low concentrations and be environmentally benign. This compound excels in both these aspects. It can be detected at concentrations as low as 0.1 to 0.25 micrograms per liter (µg/L) using standard High-Performance Liquid Chromatography (HPLC) with fluorescence detection. researchgate.netresearchgate.net This high sensitivity allows for the use of small quantities of the tracer, minimizing both cost and potential environmental impact.

From an environmental standpoint, naphthalene sulfonates are considered to be non-toxic and environmentally safe. researchgate.net They are highly soluble in water and are not expected to adsorb significantly onto the rock matrix of the geothermal reservoir, ensuring they travel with the fluid flow. researchgate.net Their use in various geothermal fields has demonstrated their effectiveness and environmental compatibility. stanford.eduresearchgate.net

Analytical Methodologies for 1,3,5 Naphthalenetrisulfonate Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 1,3,5-naphthalenetrisulfonate from complex mixtures, enabling its isolation from other isomers and related substances.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed method for the analysis of naphthalenesulfonates. The separation is typically achieved on a reversed-phase column. For instance, a common setup involves a C18 column, which separates compounds based on their hydrophobicity.

A specific HPLC method for a related compound, suramin, which contains naphthalenetrisulfonate moieties, utilizes a µBondapak C18 column with a mobile phase consisting of a methanol (B129727) and 0.05 M tetrabutylammonium (B224687) hydroxide (B78521) solution (65/35, v/v) adjusted to a pH of 7.4. nih.gov The flow rate is maintained at 1.0 mL/min, and detection is performed at a UV wavelength of 254 nm. nih.gov In this system, phenanthrene (B1679779) can be used as an internal standard. nih.gov

ParameterValue
Column µBondapak C18, 10 µm, 300 x 3.9 mm i.d. nih.gov
Mobile Phase Methanol / 0.05 M Tetrabutylammonium Hydroxide (pH 7.4) (65/35, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm nih.gov
Internal Standard Phenanthrene (0.02 mg/mL) nih.gov

This interactive table summarizes the HPLC conditions for the analysis of a compound containing naphthalenetrisulfonate structures.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species like sulfonates. This technique separates ions based on their electrophoretic mobility in an electric field. While specific CE methods for this compound are not extensively detailed in the provided search results, the principles of CE make it a suitable technique for the analysis of complex mixtures containing various naphthalenesulfonate isomers. The separation in CE is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Ion-Pairing Chromatography (IPC) is a variation of reversed-phase HPLC that is particularly effective for the separation of ionic and highly polar compounds like this compound. The principle involves adding an ion-pairing reagent, typically a long-chain alkylammonium salt for an anionic analyte, to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its retention on a nonpolar stationary phase.

The use of tetrabutylammonium hydroxide in the HPLC method described previously is an example of an ion-pairing agent. nih.gov The tetrabutylammonium cation pairs with the sulfonate anions of the naphthalenetrisulfonate, allowing for its separation on a C18 column. nih.gov This technique is crucial for achieving good peak shape and retention for highly sulfonated naphthalenes that would otherwise elute very early with poor resolution in standard reversed-phase chromatography.

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are essential for both the detection and quantification of this compound following chromatographic separation, as well as for its characterization in various forms.

Naphthalene (B1677914) and its derivatives are known for their intrinsic fluorescence, a property that can be exploited for highly sensitive detection. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While the native fluorescence of this compound can be utilized, derivatization techniques can be employed to enhance the fluorescence signal or shift it to a more favorable wavelength, thereby improving sensitivity and selectivity. researchgate.net Although specific derivatization agents for this compound are not detailed in the provided results, general approaches for sulfonated aromatic compounds may be applicable.

Solid-state luminescence studies of metal-organic frameworks incorporating the this compound anion have shown significant red shifts in their emission spectra compared to the free ligands, indicating the influence of the coordination environment on the compound's fluorescent properties. researchgate.net

Fluorescence quenching, the decrease in fluorescence intensity due to a variety of molecular interactions, can be a significant challenge in the analysis of this compound. Quenching can occur due to interactions with other molecules in the sample matrix or through self-quenching at high concentrations.

Experimental strategies to mitigate fluorescence quenching include sample dilution to reduce self-quenching and matrix effects. Additionally, careful selection of the excitation and emission wavelengths can help to minimize interference from other fluorescent compounds. In the context of metal-organic frameworks, the solid-state structure can lead to fluorescence quenching, and understanding these structural-property relationships is key to designing materials with desired luminescent properties. researchgate.net

Strategies for Quantification in Complex Chemical Matrices

The accurate quantification of this compound (1,3,5-NTS) in complex chemical matrices, such as environmental samples, industrial effluents, or biological fluids, presents significant analytical challenges. The inherent complexity of these matrices necessitates sophisticated analytical strategies to ensure selectivity and sensitivity. Key methodologies employed include advanced chromatographic and electrophoretic techniques.

High-performance liquid chromatography (HPLC) is a principal technique for the analysis of naphthalenesulfonates. sielc.com For instance, reverse-phase HPLC methods can be developed to separate isomers like 1,3,5-NTS from other components. sielc.com The selection of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) with water and an acid modifier, is critical for achieving the desired separation. sielc.com For detection, coupling HPLC with mass spectrometry (HPLC-MS) is particularly effective, as it combines the high separation efficiency of chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for reliable quantification even at trace levels in challenging matrices like water. nih.govmdpi.com

Capillary electrophoresis (CE) is another powerful technique for the analysis of ionic compounds like 1,3,5-NTS. sigmaaldrich.com The compound itself can be used as an anionic chromophore in CE to aid in the separation and analysis of other biomolecules, highlighting its suitability for electrophoretic methods. sigmaaldrich.comresearchgate.net

In specific applications, such as geothermal energy exploitation, 1,3,5-NTS is utilized as a chemical tracer due to its properties as a quasi-ideal tracer. researchgate.net Its high solubility in water, significant thermal stability (up to 340°C), and low potential for adsorption onto rock and mineral surfaces make it suitable for tracking fluid flow in high-temperature geothermal reservoirs. researchgate.net The quantification in these geothermal fluids, a complex aqueous matrix, relies on developing sensitive analytical methods capable of detecting the tracer at very low concentrations. researchgate.net Analysis of complex samples like sewage sludge may require more intensive sample preparation, such as ion-pair/supercritical fluid extraction followed by derivatization and analysis via gas chromatography/mass spectrometry (GC/MS), to isolate and quantify sulfonated aromatic compounds. acs.org

Biological and Biochemical Research on 1,3,5 Naphthalenetrisulfonate

Interactions with Biomolecules and Modulation of Cellular Processes

The highly charged and aromatic nature of the 1,3,5-naphthalenetrisulfonate structure enables it to participate in significant interactions with biological macromolecules, including proteins. Its biological activity is often observed when it is part of larger, symmetrical molecules like Suramin or NF 023.

Research on the trypanocidal drug Suramin, which contains two this compound units, has provided detailed insights into these interactions at a molecular level. X-ray crystallography studies have demonstrated that the this compound moiety of Suramin can bind directly within deep pockets on protein surfaces. nih.govnih.gov For instance, it has been shown to occupy the adenosine-binding site of Leishmania mexicana pyruvate (B1213749) kinase, indicating its role as an ATP analogue. nih.govresearchgate.net The three negatively charged sulfonate groups and the hydrophobic naphthalene (B1677914) ring system are critical for this binding, engaging in hydrogen bonding and stacking interactions with amino acid residues like histidine and lysine. nih.gov

Similarly, this moiety allows Suramin to bind to the nucleocapsid protein of the Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), with the naphthalene-1,3,5-trisulfonic acid head fitting into a central pocket of the protein. nih.govresearchgate.net These binding events can modulate cellular processes by blocking the normal function of the target protein. Derivatives such as 8-(Glycylamino)naphthalene-1,3,5-trisulfonic acid are also investigated for their potential to interact with cellular systems, with the inclusion of an amino acid-like group suggesting a capacity to engage with peptide structures. ontosight.ai

Modulatory Effects on Enzyme Activity

The ability of the this compound structure to mimic adenosine (B11128) phosphates makes it a potent modulator of enzyme activity, particularly for enzymes that bind ATP or other nucleotides. nih.gov This inhibitory action is a recurring theme in studies of its derivatives.

ATPases and Kinases:

The most well-documented inhibitory activity of the this compound moiety is against enzymes with ATP-binding sites. Structural and kinetic analyses of Suramin show that it competitively inhibits pyruvate kinases from various species, including humans and trypanosomes. nih.gov The this compound group of Suramin physically overlaps with the ATP binding site on the enzyme, effectively blocking the enzyme's catalytic activity. nih.govresearchgate.net

This targeting of ATP-binding sites extends to purinergic receptors, which are ATP-gated ion channels (a form of ATPase). The compound NF 023, a symmetrical derivative of 1,3,5-naphthalenetrisulfonic acid, is a known antagonist of P2X receptors. physiology.org Specifically, it shows preferential antagonism for the P2X1 receptor subtype. physiology.orgnih.gov This suggests that the core structure is effective at interacting with the ATP-binding domains of this receptor class, thereby inhibiting their function in neuromuscular transmission. physiology.org While NF 023 did not inhibit non-nitrergic relaxation in the human colon, its activity in other tissues highlights the potential of this chemical scaffold. physiology.org

Sulfatases:

While polysulfonated aromatic compounds are a general class of molecules studied for sulfatase inhibition, specific and conclusive research detailing the inhibitory effect of this compound on sulfatases is not prominently available in the current scientific literature.

Enzyme/Receptor ClassSpecific Target ExampleObserved EffectCompound StudiedMechanism of ActionCitation
KinasePyruvate Kinase (L. mexicana)Competitive InhibitionSuraminThe this compound moiety binds to the adenosine (ATP) site, acting as a structural analogue. nih.gov
ATPase (Ion Channel)P2X1 ReceptorAntagonismNF 023The derivative competitively antagonizes the receptor, presumably by blocking the ATP-binding site. physiology.orgnih.gov
Protein KinaseProtein Kinase CInhibitionSuraminGeneral inhibition of protein kinase C activity. nih.gov

Protein and Enzyme Stabilization in Biochemical Assay Development

The interaction of this compound-containing compounds with proteins can lead to their stabilization. This effect is valuable in the context of biochemical assay development, where maintaining the structural integrity of a protein is crucial. A thermal shift assay, which measures the change in a protein's melting temperature (Tₘ) upon ligand binding, was used to confirm the interaction between Suramin and the SFTSV nucleocapsid protein. nih.gov The binding of Suramin induced a significant thermal stabilization of the protein, demonstrating that the engagement of the this compound moiety within a protein's binding pocket can increase its conformational stability. nih.govresearchgate.net Furthermore, a patent has described Suramin as a potential pharmacological chaperone, a class of molecules that bind to proteins to stabilize their correct folding, further supporting the role of this chemical structure in protein stabilization. google.com

Exploration of Antimicrobial Properties

The antimicrobial potential of this compound has been explored, primarily as a component of larger complexes. Suramin, which features two this compound units, is a long-standing therapeutic agent used to treat human African trypanosomiasis, a parasitic disease. nih.gov

More targeted antimicrobial research has investigated metal-organic frameworks incorporating the compound. A silver(I) complex synthesized with a this compound anion was tested for its antimicrobial activity against a panel of seven pathogens. researchgate.net While the complex showed some activity against bacteria such as Staphylococcus aureus and Escherichia coli, it was found to be particularly active against the fungus Cryptococcus neoformans. researchgate.net This indicates that the this compound structure can be a useful component in the design of novel antimicrobial agents. researchgate.net

Compound TestedTarget OrganismActivity NotedCitation
Silver(I) complex with this compoundStaphylococcus aureusSome antibacterial activity researchgate.net
Silver(I) complex with this compoundEscherichia coliSome antibacterial activity researchgate.net
Silver(I) complex with this compoundKlebsiella pneumoniaeSome antibacterial activity researchgate.net
Silver(I) complex with this compoundPseudomonas aeruginosaSome antibacterial activity researchgate.net
Silver(I) complex with this compoundAcinetobacter baumanniiSome antibacterial activity researchgate.net
Silver(I) complex with this compoundCandida albicansSome antifungal activity researchgate.net
Silver(I) complex with this compoundCryptococcus neoformansParticularly active against this fungus researchgate.net
SuraminTrypanosomesTrypanocidal agent nih.gov

Computational and Theoretical Investigations of 1,3,5 Naphthalenetrisulfonate

Quantum Mechanical Studies and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) are two pillars of computational chemistry that provide a detailed view of molecular systems. nih.gov QM methods, based on solving the Schrödinger equation, are used to calculate the electronic structure and properties of molecules with high accuracy. mdpi.comnih.gov MD simulations, on the other hand, use classical mechanics to simulate the movement of atoms and molecules over time, providing insights into dynamic processes. nih.govmdpi.com

Quantum Mechanical Studies:

Quantum mechanical calculations are essential for understanding the fundamental properties of 1,3,5-naphthalenetrisulfonate. These studies can predict:

Molecular Geometry: The precise bond lengths and angles within the molecule.

Electronic Properties: Distribution of electrons, molecular orbital energies, and electrostatic potential.

Spectroscopic Properties: Predicting NMR and other spectroscopic signals to aid in experimental characterization. uzh.chlibretexts.org

For instance, QM methods like the Hartree-Fock method, implemented in software such as HyperChem, can be used to determine the equilibrium structure of molecules like this compound. mdpi.com The accuracy of these calculations is highly dependent on the chosen basis set, which is a set of functions used to describe the molecular orbitals. scispace.com

Molecular Dynamics Simulations:

MD simulations complement QM studies by introducing temperature and time, allowing for the observation of the molecule's behavior in a simulated environment. nih.gov For this compound, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water.

Conformational Changes: How the molecule's shape changes over time.

Interactions with other molecules: The dynamics of how it binds to other chemical species. osti.gov

A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. epa.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. nih.gov These simulations can reveal complex processes such as the mechanism of melting or the formation of aggregates. epa.gov

Computational Method Key Information Provided for this compound Typical Application
Quantum Mechanics (QM) Electronic structure, optimized geometry, spectroscopic properties.Predicting reactivity, understanding bonding.
Molecular Dynamics (MD) Dynamic behavior, solvation, conformational changes, interactions.Simulating behavior in solution, studying self-assembly.

Density Functional Theory (DFT) Applications in Molecular Interactions

Density Functional Theory (DFT) is a specific class of quantum mechanical methods that has become particularly popular due to its balance of accuracy and computational cost. wikipedia.org DFT is based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.org This makes it a powerful tool for studying the interactions between molecules.

DFT can be used to calculate various properties related to molecular interactions, including:

Interaction Energies: The strength of the interaction between this compound and other molecules. frontiersin.org

Hydrogen Bonding: The geometry and strength of hydrogen bonds formed by the sulfonate groups.

Van der Waals Forces: The non-covalent interactions that are crucial for understanding how molecules pack together. mdpi.com

Reaction Pathways: The energy changes that occur during a chemical reaction involving this compound. frontiersin.org

A key advantage of DFT is its ability to model both covalent and non-covalent interactions, which are both important for understanding the chemistry of this compound. mdpi.com For example, DFT can be used to study the interaction of this compound with metal ions or organic molecules, providing insights into its potential applications in areas like coordination chemistry and materials science. nih.gov

However, it is important to note that the accuracy of DFT calculations can be affected by the choice of the functional, which is an approximation to the exact exchange-correlation energy. wikipedia.org Despite this, DFT remains a valuable tool for understanding the molecular interactions of this compound.

DFT Application Information Gained
Interaction Energy Calculation Strength of binding with other molecules.
Reactive Site Prediction Identification of atoms likely to participate in reactions. mdpi.com
Thermodynamic Parameter Calculation Enthalpy and Gibbs free energy of interaction. nih.gov

Modeling of Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com this compound, with its charged sulfonate groups and aromatic core, has the potential to participate in the formation of complex supramolecular architectures through processes like self-assembly. nih.gov

Computational modeling is an indispensable tool for understanding and predicting these complex processes. mdpi.com By simulating the interactions between multiple this compound molecules, researchers can gain insights into:

Aggregation Behavior: Whether the molecules tend to clump together in solution and the nature of these aggregates. nih.gov

Formation of Ordered Structures: The conditions under which the molecules might self-assemble into well-defined structures like layers, tubes, or crystals.

Host-Guest Chemistry: How this compound might encapsulate other molecules within a supramolecular assembly. mdpi.com

Both molecular dynamics and Monte Carlo simulations are frequently used to model self-assembly. These simulations can predict the most stable arrangements of molecules and the thermodynamic driving forces behind the assembly process. The insights gained from these models can guide the experimental design of new materials with specific properties. For instance, understanding the self-assembly of this compound could lead to the development of new sensors or drug delivery systems. frontiersin.org

Modeling Technique Focus of Investigation Predicted Outcome
Molecular Dynamics Dynamic process of assembly.Spontaneous formation of aggregates and ordered structures.
Monte Carlo Thermodynamic stability of assemblies.Most probable and stable supramolecular architectures.
Quantum Mechanics Intermolecular interaction energies.Driving forces for self-assembly (e.g., hydrogen bonding, π-π stacking). researchgate.net

Simulation of Compound Behavior in Diverse Chemical Environments

The behavior of this compound can be significantly influenced by its chemical environment. Computational simulations allow for the systematic investigation of these effects by placing the molecule in different simulated conditions. This can include varying the solvent, temperature, pressure, and the presence of other chemical species.

For example, simulations can be used to study:

Behavior in Aqueous vs. Organic Solvents: How the solvation shell and conformational preferences of this compound change in different solvents.

Effect of pH: The protonation state of the sulfonate groups at different pH values and how this affects the molecule's interactions.

Behavior at Interfaces: How the molecule orients itself at the interface between two different liquids or between a liquid and a solid surface.

Thermal Stability: The temperatures at which the molecule begins to decompose or undergo significant conformational changes. researchgate.netrsc.org

These simulations provide a molecular-level understanding of the compound's properties that can be difficult to obtain through experiments alone. For instance, understanding how this compound behaves in a high-temperature geothermal environment is crucial for its application as a tracer. researchgate.net Similarly, simulating its interaction with mineral surfaces can provide insights into its transport in geological formations.

Environmental Factor Simulated Property Relevance
Solvent Type Solvation free energy, radial distribution functions.Predicting solubility and aggregation.
Temperature Molecular motion, conformational stability.Assessing thermal stability and reaction kinetics. rsc.org
pH Protonation state of sulfonate groups.Understanding acid-base properties and interactions.
Presence of Ions Ion-pairing, changes in aggregation.Modeling behavior in saline or ionic liquid environments. osti.gov

Conclusion and Future Research Perspectives

Current Gaps and Unexplored Research Avenues

Despite its utility, several areas concerning 1,3,5-Naphthalenetrisulfonate remain underexplored. A critical examination of the current literature reveals key knowledge gaps that present clear opportunities for future research.

Environmental Fate and Transformation: 1,3,5-NTS has been identified as a persistent organic micropollutant in groundwater systems following wastewater treatment. acs.org Studies have noted its partial removal during riverbank filtration, but its long-term behavior and the formation of potential transformation products are not fully understood. acs.orgresearchgate.net A significant research gap exists in elucidating its complete degradation pathways, its potential to accumulate in different environmental matrices, and the ecotoxicological impact of its metabolites.

Comprehensive Toxicological Profile: The U.S. Environmental Protection Agency (EPA) has issued Significant New Use Rules (SNURs) for this compound, indicating that more data is required to fully assess its risk, particularly concerning workplace protection. federalregister.govfederalregister.gov There is a pressing need for comprehensive toxicological studies to understand its potential effects following various exposure routes.

Mechanisms of Biological Activity: While some studies have indicated that 1,3,5-NTS possesses antimicrobial properties and can act as an enzyme inhibitor, the underlying molecular mechanisms are not well-defined. smolecule.com Future research should focus on identifying the specific cellular targets and pathways through which it exerts these effects. For instance, its inhibitory action on ATPases and sulfatases could be explored across a wider range of enzymes and organisms. smolecule.com

Advanced Materials Science Applications: Research has shown that 1,3,5-NTS can form versatile surface coatings when complexed with hafnium(IV) ions. researchgate.net An unexplored avenue is the investigation of its complexation with other metal ions to create novel coatings with tailored properties. Inspired by research on its isomer, 1,3,6-naphthalenetrisulfonic acid, the potential for 1,3,5-NTS to act as a component in self-assembling supramolecular hydrogels for applications like drug delivery remains a promising but uninvestigated field. rsc.org

Emerging Technologies and Methodological Advancements

The advancement of scientific inquiry into this compound is intrinsically linked to the development and application of new technologies and methodologies.

Advanced Analytical Screening: The use of non-target analysis (NTA) coupled with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) represents a significant methodological advance for studying the environmental fate of compounds like 1,3,5-NTS. acs.org This technology allows for the detection and identification of not only the parent compound at low concentrations but also its unknown transformation products in complex environmental samples. acs.org

Computational Modeling and Risk Assessment: Numerical modeling has been employed to infer the reactive transport parameters of 1,3,5-NTS in groundwater, providing estimates of its removal rates and half-lives. acs.orgresearchgate.net Future advancements in computational chemistry and toxicology can enable the development of more sophisticated predictive models. The EPA encourages the use of New Approach Methodologies (NAMs), such as in-silico models and high-throughput screening, to generate data for risk assessment while reducing reliance on traditional vertebrate animal testing. federalregister.govfederalregister.gov

Fluorophore-Assisted Analysis: While research has focused on a related isomer, the use of 8-amino-1,3,6-naphthalenetrisulfonic acid in fluorophore-assisted carbohydrate electrophoresis (FACE) demonstrates the potential of naphthalenetrisulfonate derivatives in advanced analytical techniques. nih.gov Exploring the modification of 1,3,5-NTS to create novel fluorescent probes could open up new applications in glycan analysis and other bioanalytical fields. nih.gov

Surface Engineering and Characterization: The creation of nanometer-scale films using 1,3,5-NTS and hafnium(IV) relies on advanced techniques to tune and characterize film properties, including thickness, interfacial adhesion, and zeta potential. researchgate.net Continued development in surface modification and characterization technologies will be crucial for designing and optimizing these materials for specific applications, such as non-biofouling surfaces. researchgate.net

Interdisciplinary Research Opportunities

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research, where the convergence of different fields can lead to novel insights and applications.

Environmental Science and Toxicology: A synergistic approach combining environmental monitoring of 1,3,5-NTS persistence and transport acs.org with advanced toxicological profiling federalregister.gov is essential for a holistic environmental risk assessment. This would involve collaboration between environmental chemists, hydrogeologists, and toxicologists to link environmental concentrations to potential health outcomes.

Materials Science and Biomedicine: The development of 1,3,5-NTS-based surface coatings provides a clear opportunity for collaboration between materials scientists and biomedical researchers. researchgate.net These coatings could be further functionalized with bioactive molecules for applications such as creating anti-biofilm surfaces on medical implants or developing new platforms for biosensors. researchgate.net

Pharmacology and Molecular Biology: Investigations have revealed differences in how 1,3,5-NTS and other compounds interact with purinergic receptors (like P2X) in different species. nih.govjneurosci.org This necessitates an interdisciplinary approach, combining pharmacological assays with molecular biology and structural biology techniques to understand the precise nature of these interactions at the receptor level. nih.govjneurosci.org

Geochemistry and Environmental Engineering: The use of the related compound 1,3,6-naphthalenetrisulfonate as a tracer in geothermal reservoirs highlights a potential interdisciplinary application. researchgate.net Geochemists and environmental or petroleum engineers could collaborate to investigate the suitability of 1,3,5-NTS as a tracer for studying fluid flow, transport, and connectivity in subsurface geological formations.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1,3,5-Naphthalenetrisulfonate and its derivatives in environmental samples?

  • Methodological Answer : Use ion chromatography (IC) paired with conductivity detection for quantifying sulfonate groups due to their high polarity. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, to resolve isomer-specific signals (e.g., distinguishing 1,3,5- from 1,3,6-isomers). For trace analysis, employ high-performance liquid chromatography (HPLC) with UV-Vis detection at 254 nm, as sulfonated naphthalenes exhibit strong absorbance in this range .

Q. How can researchers synthesize this compound with high regioselectivity?

  • Methodological Answer : Optimize sulfonation conditions using fuming sulfuric acid (20% SO3_3) under controlled temperature (60–80°C) to favor trisubstitution. Monitor reaction progress via thin-layer chromatography (TLC) and quench with ice to prevent over-sulfonation. Purify via recrystallization from ethanol-water mixtures, leveraging solubility differences between mono-, di-, and trisulfonated products. Reference synthetic protocols for structurally analogous compounds (e.g., 1,3,6-Naphthalenetrisulfonate) for guidance on regioselective control .

Q. What environmental monitoring strategies are effective for tracking this compound in soil and water systems?

  • Methodological Answer : Deploy solid-phase extraction (SPE) with anion-exchange cartridges to concentrate sulfonates from aqueous samples. For soil, use ultrasonic extraction with methanol/water (1:1 v/v) followed by centrifugation. Validate recovery rates using spiked matrices. Compare data against toxicological profiles for naphthalene derivatives to assess environmental persistence and bioaccumulation potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed degradation pathways of this compound under varying redox conditions?

  • Methodological Answer : Conduct anaerobic/aerobic microcosm studies with isotopic labeling (e.g., 13^{13}C or 34^{34}S) to track degradation intermediates. Use denaturing gradient gel electrophoresis (DGGE) and 16S rDNA sequencing to correlate microbial community shifts with metabolite profiles (e.g., sulfite or sulfate release). Statistical tools like principal component analysis (PCA) can disentangle confounding variables (e.g., pH, organic matter) .

Q. What experimental design principles apply to optimizing this compound-based catalysts for organic reactions?

  • Methodological Answer : Implement a Design of Experiments (DOE) approach, such as a fractional factorial design, to test variables like pH, temperature, and catalyst loading. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate catalytic efficiency via turnover frequency (TOF) measurements and characterize stability via thermogravimetric analysis (TGA) .

Q. How do structural modifications to this compound influence its binding affinity in host-guest complexes (e.g., with cyclodextrins)?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH\Delta H, ΔS\Delta S). Compare with spectroscopic data (e.g., fluorescence quenching) to validate computational models. Reference studies on analogous sulfonates (e.g., 2,7-Naphthalenedisulfonate) to contextualize substituent effects .

Q. What strategies mitigate matrix interference when quantifying this compound in complex biological fluids?

  • Methodological Answer : Apply matrix-matched calibration standards and internal standards (e.g., deuterated analogs) to correct for ion suppression in mass spectrometry. Use hydrophilic interaction liquid chromatography (HILIC) to enhance separation from hydrophobic interferents. Validate method robustness via spike-and-recovery experiments across multiple matrices (e.g., plasma, urine) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response relationships in toxicity studies of this compound?

  • Methodological Answer : Fit data to log-logistic models (e.g., EC50_{50} estimation via four-parameter Hill equation) using software like GraphPad Prism. Account for non-linear kinetics with mixed-effects models. Cross-reference with historical toxicological data for naphthalene derivatives to identify outliers or synergistic effects .

Q. What computational tools are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation half-lives and soil adsorption coefficients (KocK_{oc}). Validate predictions with experimental octanol-water partition coefficients (logP\log P) measured via shake-flask methods. Incorporate molecular dynamics simulations to assess interactions with humic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.